1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one) is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one) typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the imidazole ring, followed by nitration and subsequent functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1,1’-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,1’-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler analog with a five-membered ring containing two nitrogen atoms. It is widely used in pharmaceuticals and agrochemicals.
Benzimidazole: Contains a fused benzene and imidazole ring. It is known for its broad spectrum of biological activities.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom. It is used in the synthesis of various bioactive compounds.
Uniqueness
1,1’-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one) is unique due to its fused imidazole-oxazole ring system and the presence of nitro and propanone substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
144095-78-3 |
---|---|
Molecular Formula |
C10H16N4O5 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-(3-nitro-6-propanoyl-2,3a,5,6a-tetrahydroimidazo[4,5-d][1,3]oxazol-4-yl)propan-1-one |
InChI |
InChI=1S/C10H16N4O5/c1-3-7(15)11-5-12(8(16)4-2)10-9(11)13(6-19-10)14(17)18/h9-10H,3-6H2,1-2H3 |
InChI Key |
UYQPWPZZYFEZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CN(C2C1N(CO2)[N+](=O)[O-])C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.